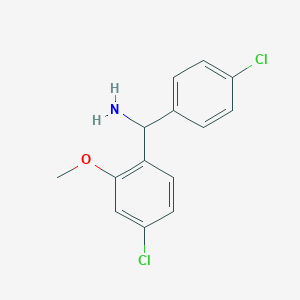
STL127705
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STL127705 is a potent inhibitor of the Ku 70/80 heterodimer protein, which plays a crucial role in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair. This compound has shown significant potential in disrupting the binding of Ku70/80 to DNA substrates and inhibiting the activation of DNA-dependent protein kinase catalytic subunit (DNA-PKCS), making it a promising candidate for cancer therapy .
Applications De Recherche Scientifique
STL127705 has been extensively studied for its potential in cancer therapy. It has shown promise in sensitizing human cell lines to radiation treatment by diminishing DNA double-strand break repair . Additionally, this compound has been found to synergize with olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in treating castration-resistant prostate cancer by inhibiting homologous recombination and non-homologous end-joining repair . The compound’s ability to inhibit the Ku-dependent activation of DNA-PKCS kinase makes it a valuable tool in cancer research and therapy .
Mécanisme D'action
STL127705 exerts its effects by interfering with the binding of Ku70/80 to DNA and inhibiting the activation of DNA-PKCS kinase. This disruption leads to the inhibition of the NHEJ pathway, which is crucial for the repair of DNA double-strand breaks . By inhibiting this pathway, this compound sensitizes cancer cells to radiation and chemotherapy, promoting cell apoptosis and reducing tumor growth .
Analyse Biochimique
Biochemical Properties
STL127705 plays a significant role in biochemical reactions, particularly in the context of DNA repair. It interacts with the Ku70/80 heterodimer protein, a key player in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells . This compound inhibits the binding of Ku70/80 to DNA substrates and impairs the Ku-dependent activation of another NHEJ factor, the DNA-PKCS kinase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cytotoxicity of enzalutamide on erLNCaP and PC-3 cells . Furthermore, this compound, in combination with olaparib, promoted enzalutamide-induced cell apoptosis and enhanced γH2AX intensity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interfering with the binding of Ku70/80 to DNA and inhibiting the activation of the DNA-PKCS kinase . This disruption of the NHEJ pathway can modulate a radiation- or chemo-refractory disease presentation .
Temporal Effects in Laboratory Settings
It has been observed that with increasing doses of this compound, the autophosphorylation of DNA-PKCS decreases more .
Metabolic Pathways
This compound is involved in the non-homologous end joining (NHEJ) pathway, a crucial pathway for the repair of DNA double-strand breaks (DSBs) in human cells .
Subcellular Localization
Given its role as a Ku 70/80 heterodimer protein inhibitor, it is likely to be found in the nucleus where it interacts with DNA and other nuclear proteins .
Méthodes De Préparation
The synthetic routes and reaction conditions for STL127705 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Analyse Des Réactions Chimiques
STL127705 primarily undergoes interactions that inhibit the binding of Ku70/80 to DNA and the activation of DNA-PKCS kinase. The compound shows antiproliferative and anticancer activity by inducing apoptosis in cancer cells . The major products formed from these reactions include the inhibition of DNA-PKCS autophosphorylation and the promotion of cell apoptosis .
Comparaison Avec Des Composés Similaires
STL127705 is unique in its ability to inhibit the Ku70/80 heterodimer protein and the activation of DNA-PKCS kinase. Similar compounds include other DNA-PK inhibitors such as NU7441, IC 86621, and LY294002, which also target the DNA-PKCS kinase but may have different mechanisms of action and efficacy . This compound’s specificity for the Ku70/80 heterodimer protein sets it apart from these other inhibitors, making it a valuable compound for targeted cancer therapy .
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFCXYTLUJPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)
![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)
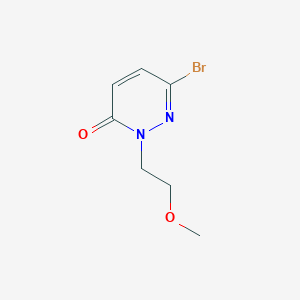
![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)
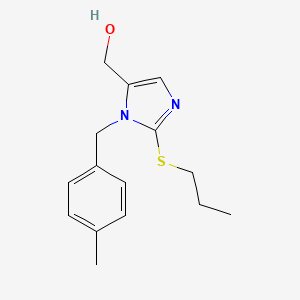
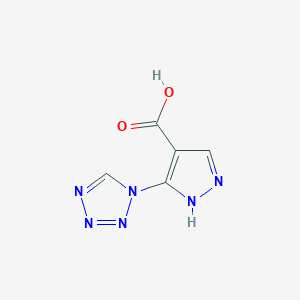

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2438183.png)
![2,4-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2438184.png)
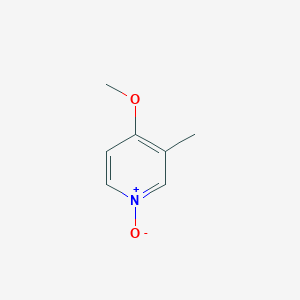
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2438186.png)
